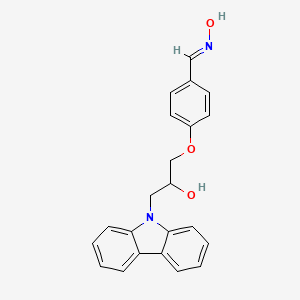
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime is an organic compound that features a carbazole moiety linked to a benzaldehyde oxime through a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime typically involves multiple steps:
Formation of 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde: This step involves the reaction of 9H-carbazole with 4-(2-hydroxypropoxy)benzaldehyde under basic conditions.
Oximation: The resulting aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amine derivatives.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Scientific Research Applications
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime has several scientific research applications:
Organic Electronics: It can be used as a building block for organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Materials Science: It can be used in the synthesis of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime exerts its effects depends on its application:
Organic Electronics: The carbazole moiety facilitates charge transport through π-π stacking interactions.
Medicinal Chemistry: The oxime group can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Materials Science: The compound’s structure allows for the formation of stable, high-performance materials through various polymerization and cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: Lacks the hydroxypropoxy and oxime groups, making it less versatile in certain applications.
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde: Similar structure but without the oxime group, limiting its potential in medicinal chemistry.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-[4-[(E)-hydroxyiminomethyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H20N2O3/c25-17(15-27-18-11-9-16(10-12-18)13-23-26)14-24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-13,17,25-26H,14-15H2/b23-13+ |
InChI Key |
SHMUXVRDOIWDHZ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




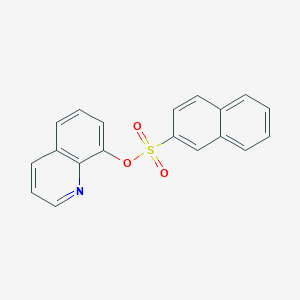
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)
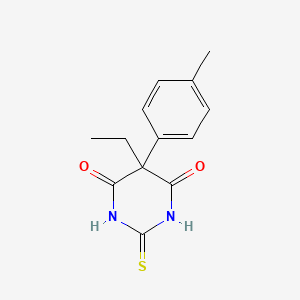
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
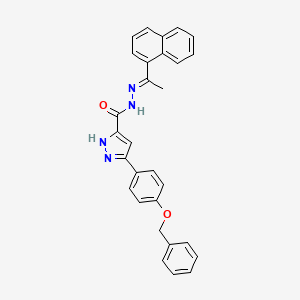
![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
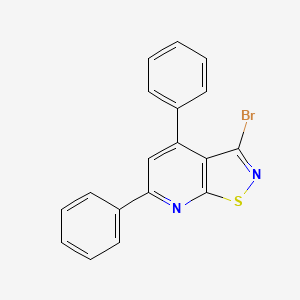

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
